Aluminum cobalt oxide

Catalog No.
S1797651
CAS No.
12672-27-4
M.F
AlCoO
M. Wt
101.914 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum cobalt oxide

CAS Number

12672-27-4

Product Name

Aluminum cobalt oxide

Molecular Formula

AlCoO

Molecular Weight

101.914 g/mol

InChI

InChI=1S/Al.Co.O

InChI Key

IXSFKRYQGDWMJD-UHFFFAOYSA-N

Canonical SMILES

O=[Co].[Al]

Catalysis

One promising application of aluminum cobalt oxide is in catalysis. Research has shown that the material can be a highly active catalyst for reactions like CO oxidation [1]. This is because the cobalt ions dispersed within the alumina matrix can facilitate chemical reactions. The specific surface area and pore size distribution of the material can also be tuned to optimize its catalytic performance [1].

[1] Catalytic Behaviour of Mesoporous Cobalt-Aluminum Oxides for CO Oxidation (2014):

High-Temperature Stability

Aluminum cobalt oxide exhibits excellent thermal stability, meaning it can withstand high temperatures without decomposing. This property makes it a valuable material for applications involving harsh environments. Research suggests its potential use in areas like thermal barrier coatings or components in high-temperature reactors [2].

[2] Cobalt Aluminum Oxide Powder (CAS No. 1333-88-6):

Nanomaterial Precursor

Aluminum cobalt oxide can be used as a precursor material for the synthesis of cobalt aluminate nanoparticles or nanocomposites. These nanomaterials possess unique properties that hold promise in various fields like nanoelectronics, catalysis, and sensors [3]. The specific properties can be tailored by controlling the synthesis process.

[3] OX2144 Cobalt Aluminum Oxide Powder (CAS No. 1333-88-6):

Aluminum cobalt oxide is a mixed metal oxide that combines aluminum and cobalt in its structure. This compound can exist in various forms, including spinel structures such as cobalt aluminum oxide (CoAl₂O₄) and layered double hydroxides. The unique properties of aluminum cobalt oxide arise from the synergistic effects of both metals, which enhance its thermal stability, catalytic activity, and electronic properties. The compound is characterized by its high surface area and tunable composition, making it suitable for various applications in catalysis, energy storage, and environmental remediation.

Aluminum cobalt oxide is considered a potentially harmful substance.

  • Inhalation: It can be fatal if inhaled, causing respiratory problems [].
  • Skin contact: May cause skin irritation and allergic reactions [].
  • Ingestion: Harmful if swallowed [].
, particularly in catalytic processes. For instance, it can facilitate the oxidation of volatile organic compounds due to its catalytic properties. The general reaction can be represented as:

CxHy+O2CO2+H2O\text{C}_x\text{H}_y+\text{O}_2\rightarrow \text{CO}_2+\text{H}_2\text{O}

The presence of aluminum enhances the stability of cobalt oxides during reduction processes, which is critical for maintaining catalytic activity at elevated temperatures . Additionally, aluminum cobalt oxide can undergo thermal decomposition under specific conditions, leading to the formation of cobalt oxides and aluminum oxides.

Several methods are employed to synthesize aluminum cobalt oxide, each influencing the material's properties:

  • Sol-gel Method: This approach involves the transition from a sol (a colloidal solution) to a gel-like network. It allows for precise control over the stoichiometry and homogeneity of the final product.
  • Co-precipitation: In this method, aqueous solutions of aluminum and cobalt salts are mixed to precipitate the desired metal oxides. This technique is straightforward and cost-effective.
  • Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to promote crystallization. It often results in nanostructured materials with enhanced properties.
  • Calcination: Precursor materials are heated at high temperatures to induce phase transitions and crystallization into stable oxide forms .

Aluminum cobalt oxide has a range of applications due to its unique properties:

  • Catalysis: It is widely used as a catalyst or catalyst support in reactions such as oxidation processes for volatile organic compounds and in fuel cells.
  • Electrochemistry: The compound is utilized in batteries and supercapacitors due to its favorable electrochemical characteristics.
  • Environmental Remediation: Its ability to catalyze reactions makes it suitable for treating wastewater by breaking down harmful organic pollutants.
  • Pigments: Cobalt aluminum oxide serves as a blue pigment in ceramics and glass due to its vibrant color stability .

Aluminum cobalt oxide shares similarities with several other mixed metal oxides but exhibits unique characteristics that set it apart:

CompoundCompositionKey Features
Cobalt OxideCoOSimple binary oxide with good catalytic properties
Aluminum OxideAl₂O₃High thermal stability but lower catalytic activity
Lithium Nickel Cobalt Aluminum OxideLiNiₓCoₓAlᵧO₂Used in lithium-ion batteries; higher energy density
Cobalt Aluminum SpinelCoAl₂O₄Exhibits unique electronic properties; used as pigment
Cobalt Manganese OxideCoMn₂O₄Known for battery applications; different redox behavior

Aluminum cobalt oxide's unique combination of aluminum's stability and cobalt's catalytic activity distinguishes it from these similar compounds, making it particularly valuable in applications requiring both robustness and reactivity .

Sol-gel synthesis represents one of the most versatile approaches for preparing aluminum cobalt oxide with controlled morphology and particle size [2]. The citric acid chelation method involves the formation of homogeneous solid intermediates, which significantly reduces atomic diffusion processes during thermal treatment [2]. This approach utilizes aluminum sec-butoxide and cobalt salts as precursors, with citric acid serving as the chelating agent [2].

The synthesis begins with the preparation of sols from precursor alkoxides and metal salts, followed by the formation of homogeneous solid intermediates [2]. The citric acid functions as both a chelating agent and fuel in the synthesis process, forming stable complexes with metal ions [4]. Research demonstrates that the citrate-gel method enables the preparation of bright blue aluminum cobalt oxide particles at substantially lower temperatures compared to traditional solid-state reactions [2].

Temperature optimization studies reveal that the lowest formation temperature for blue cobalt aluminate is approximately 700°C when using the citrate-gel method [2] [4]. This temperature represents a significant reduction from the traditional solid-state synthesis requirements of above 1000°C [2]. The molar ratio of metal ions to citric acid typically maintains a 1:2 proportion for optimal chelation efficiency [7].

Characterization studies using thermogravimetric analysis and differential thermal analysis demonstrate that the spinel phase formation occurs after thermal treatment at 450°C, though the material initially appears black [4]. The characteristic blue coloration develops progressively as calcination temperature increases, with optimal color intensity achieved at temperatures above 700°C [4].

ParameterValueReference
Minimum Formation Temperature700°C [2] [4]
Metal Ion:Citric Acid Ratio1:2 [7]
Spinel Phase Formation450°C [4]
Optimal Soaking Time2 hours [4]

Hydrothermal Synthesis Approaches

Hydrothermal synthesis offers unique advantages for aluminum cobalt oxide preparation through controlled temperature and pressure conditions [31]. This method operates under high temperature and high pressure water conditions, typically performed below 300°C due to the maximum ionic product of water occurring around 250-300°C [31]. The critical temperature and pressure of water are 374°C and 22.1 megapascals respectively, providing distinct reaction environments [31].

The hydrothermal process involves the dissolution of hydrated metal ions followed by hydrolysis to form metal hydroxides, which subsequently precipitate as metal oxides through dehydration [31]. The dielectric constant of water decreases significantly with increasing temperature and decreasing pressure, creating favorable conditions for particle formation [31]. Under supercritical conditions, the dielectric constant drops below 10, enhancing reaction rates based on electrostatic theory [31].

Research demonstrates that hydrothermal synthesis can be performed within temperature ranges of 300 to 420°C and pressure ranges of 20 to 40 megapascals [31]. The reaction time varies from 0.7 to 5 seconds under these conditions, representing significantly faster kinetics compared to conventional methods [31]. The formation mechanism involves rapid nucleation and growth due to large supersaturation conditions created by lowered solubility under supercritical water conditions [31].

Ultrasonic-assisted hydrothermal methods have been developed to enhance particle dispersion and refinement [28]. This approach promotes higher yield ratios and more uniform particle distribution compared to conventional hydrothermal processes [28]. The persistent ultrasonication during synthesis maintains favorable dispersion conditions, allowing effective nucleation and growth of aluminum cobalt oxide particles [28].

Co-Precipitation Methods

Co-precipitation synthesis provides a straightforward approach for aluminum cobalt oxide preparation using analytical-grade metal chlorides and sodium hydroxide [5]. The process involves mixing cobalt chloride hexahydrate and aluminum chloride in distilled water, followed by pH adjustment to below 13 using alkaline solution [5]. The molar ratios typically employ 1 molar cobalt chloride and 2 molar aluminum chloride to achieve stoichiometric aluminum cobalt oxide formation [5].

The precipitation process requires continuous stirring and heating for approximately 2 hours after pH adjustment [5]. The resulting precipitate undergoes extensive washing with distilled water to achieve neutral pH conditions [5]. Following precipitation, samples are dried in an oven at 100°C for 2 hours before pulverization into powder form [5]. Final calcination occurs at 550°C for 4 hours in a chamber furnace to achieve the desired spinel structure [5].

Microwave-assisted co-precipitation has been demonstrated to increase color intensity while considerably decreasing calcination temperature and time [15]. The microwave-assisted synthesis produces particle sizes below 300 nanometers with very narrow size distribution [15]. This approach substantially improves energy efficiency and color development of the final product compared to conventional co-precipitation methods [15].

The co-precipitation method offers industrial viability due to its simplicity and scalability [15]. Unlike expensive alkoxide precursors required for sol-gel methods, co-precipitation utilizes readily available and cost-effective metal salts [15]. The method avoids the need for strict safety precautions associated with other synthesis approaches [15].

Solid-State Reaction Synthesis

Solid-state reaction synthesis represents the traditional approach for aluminum cobalt oxide preparation, typically requiring temperatures above 1000°C [2]. The process involves direct reaction between cobalt oxide and aluminum oxide precursors through high-temperature diffusion mechanisms [12]. Research demonstrates that cobalt aluminate can be synthesized through calcination of cobalt-loaded zeolite materials, yielding aluminum cobalt oxide through ion-exchange treatment followed by thermal conversion [10].

The solid-state synthesis process begins with intimate mixing of cobalt and aluminum precursors, typically cobalt oxide and aluminum hydroxide [17]. The stoichiometric balance follows the reaction: 9 aluminum hydroxide + cobalt oxide yields 3 aluminum cobalt oxide + 0.5 oxygen + 9 water [17]. Conventional solid-state reactions require extended processing times ranging from several hours to days at temperatures exceeding 1200°C [29].

Low-temperature solid-state reactions have been developed using fine gibbsite and cobalt chloride hexahydrate as precursors [18]. The particle size of starting materials significantly influences the formation temperature, with 0.6 micrometer fine gibbsite enabling aluminum cobalt oxide formation at 550°C [18]. This represents a substantial reduction from conventional solid-state synthesis temperatures [18].

Double decomposition reactions offer an alternative solid-state approach, involving reaction between lithium aluminate and molten potassium cobalt chloride at 500°C [12]. This method produces submicronic aluminum cobalt oxide powders with very homogeneous chemical composition [12]. The reaction mechanism involves dissolution of lithium aluminate shifted by precipitation of aluminum cobalt oxide until complete transformation [12].

Synthesis MethodTemperature (°C)TimeParticle Size
Conventional Solid-State>1200Hours to daysVariable
Low-Temperature with Fine Gibbsite550StandardNanocrystalline
Double Decomposition50012 hoursSubmicronic

Epoxide-Driven Sol-Gel Process

The epoxide-driven sol-gel process represents an advanced modification of traditional sol-gel chemistry, though specific research on aluminum cobalt oxide synthesis using this approach remains limited in current literature [27]. This methodology involves the use of epoxide compounds to control the gelation process and influence the final material properties [27]. The epoxide-driven approach allows for precise control over hydrolysis and condensation reactions during sol-gel processing [27].

Traditional sol-gel chemistry can be enhanced through epoxide addition, which acts as a proton scavenger and pH buffer during the gelation process [27]. The epoxide groups undergo ring-opening reactions that consume protons, providing controlled release of hydroxide ions for metal precursor hydrolysis [27]. This mechanism enables more uniform precipitation and gelation compared to conventional sol-gel approaches [27].

The epoxide-driven process typically involves addition of propylene oxide or similar epoxide compounds to metal alkoxide solutions [27]. The controlled pH evolution prevents rapid precipitation while promoting homogeneous gel formation [27]. This approach has demonstrated effectiveness in producing complex oxide materials with improved homogeneity and controlled microstructure [27].

Research on epoxide-modified sol-gel synthesis shows potential for reducing synthesis temperatures and improving particle size distribution [27]. The controlled gelation kinetics enabled by epoxide addition can lead to more uniform nucleation and growth processes [27]. However, specific application to aluminum cobalt oxide synthesis requires further investigation to optimize processing parameters and characterize resulting material properties [27].

Microwave-Assisted Synthesis for Energy Efficiency

Microwave-assisted synthesis offers significant energy efficiency improvements for aluminum cobalt oxide preparation through rapid, selective, and volumetric heating mechanisms [16] [17]. This approach utilizes microwave frequencies of 2.45 gigahertz and 5.8 gigahertz to enhance solid-state reactions and ceramic pigment synthesis [16] [17]. The microwave processing demonstrates superior energy efficiency compared to conventional heating techniques when properly designed applicators are employed [17].

Experimental studies using different microwave applicators show that 2.45 gigahertz frequency provides more favorable processing conditions than 5.8 gigahertz for cobalt oxide and aluminum hydroxide mixtures [17]. The dielectric properties of precursors strongly influence microwave coupling efficiency [17]. Multi-mode and single-mode microwave applicators have been evaluated for aluminum cobalt oxide synthesis, with variable power systems providing optimal control [17].

Temperature and time optimization studies demonstrate that microwave heating can achieve aluminum cobalt oxide formation at 1100°C compared to 1200°C required for conventional heating [16]. The microwave-assisted process shows faster reaction kinetics, enabling spinel formation with reduced holding times [16]. Specific energy consumption decreases significantly when using properly designed microwave reactors [17].

Industrial-scale microwave synthesis has been demonstrated for ceramic pigment production, showing substantial energy cost reductions [15]. The microwave calcination process produces particle sizes under 300 nanometers with narrow size distribution [15]. Color development improves significantly compared to conventional heating methods [15].

Microwave ParameterOptimal ValueBenefit
Frequency2.45 GHzBetter coupling efficiency
Formation Temperature1100°C100°C reduction vs conventional
Particle Size<300 nmNarrow distribution
Energy ConsumptionReducedSignificant cost savings

Low-Temperature Synthesis of Nanocrystalline Aluminum Cobalt Oxide

Low-temperature synthesis approaches enable aluminum cobalt oxide formation at significantly reduced temperatures while maintaining nanocrystalline structure and desired properties [18] [20]. Auto-ignited gel combustion processes using citric acid as reductant and metal nitrates as oxidants achieve single-phase nanocrystalline aluminum cobalt oxide with high surface area [20]. The combustion method operates through self-sustaining redox reactions that generate sufficient heat for spinel formation [9].

Solution combustion synthesis demonstrates aluminum cobalt oxide formation at temperatures as low as 450°C [20]. The fuel-to-oxidant ratio critically influences the flame temperature and final particle characteristics [9]. Mild redox reactions between fuel and oxidants produce finer crystallites at lower temperatures compared to high-temperature conventional methods [9]. Particle sizes range from 9 to 110 nanometers depending on citric acid to nitrate ratio and calcination temperature [20].

Fine precursor materials enable further temperature reduction in solid-state synthesis approaches [18]. Using 0.6 micrometer gibbsite particles with cobalt chloride hexahydrate allows nanocrystalline aluminum cobalt oxide formation at 550°C [18]. The reduced particle size of starting materials promotes faster diffusion kinetics and lowers activation energy requirements [18].

Non-aqueous sol-gel routes achieve aluminum cobalt oxide nanoparticle synthesis at mild temperatures between 150°C and 300°C [1] [3]. The one-pot procedure involves reaction between cobalt acetate and aluminum isopropoxide in benzyl alcohol [1] [3]. Resulting nanoparticles exhibit unusually small average sizes between 2.5 and 6.2 nanometers, with size control achieved through synthesis temperature adjustment [1] [3].

Low-Temperature MethodTemperature RangeParticle SizeKey Advantage
Combustion Synthesis450-900°C9-110 nmSelf-sustaining reaction
Fine Precursor Solid-State550°CNanocrystallineReduced diffusion distance
Non-aqueous Sol-Gel150-300°C2.5-6.2 nmUltra-fine particles

Comparative Assessment of Synthesis Routes

Comparative analysis of aluminum cobalt oxide synthesis methodologies reveals distinct advantages and limitations across different approaches [2] [15] [18]. Sol-gel techniques with citric acid chelation provide excellent homogeneity and reduced formation temperatures of 700°C compared to traditional solid-state methods requiring above 1000°C [2]. The citrate-gel approach achieves superior color development and particle size control through controlled intermediate formation [2].

Hydrothermal synthesis offers unique advantages through controlled pressure and temperature conditions, enabling rapid reaction kinetics under supercritical water conditions [31]. However, equipment requirements and pressure vessel limitations may restrict industrial scalability compared to atmospheric pressure methods [31]. Co-precipitation methods provide excellent industrial viability through simple processing and cost-effective raw materials [5] [15].

Energy efficiency comparisons demonstrate significant advantages for microwave-assisted synthesis, achieving temperature reductions of 100°C and substantially lower energy consumption [16] [17]. Microwave processing produces superior particle size distribution and color development compared to conventional heating [15] [17]. However, microwave equipment costs and scaling considerations must be evaluated for large-scale production [17].

Temperature requirements vary dramatically across synthesis methods, with non-aqueous sol-gel achieving formation at 150-300°C compared to conventional solid-state synthesis requiring above 1200°C [1] [2]. Low-temperature approaches enable energy savings and reduced processing costs but may require specialized precursors or equipment [1] [18].

Synthesis MethodTemperature (°C)TimeEnergy EfficiencyIndustrial ViabilityParticle Control
Sol-Gel Citrate700HoursModerateGoodExcellent
Hydrothermal300-420Seconds-HoursHighLimitedGood
Co-Precipitation550HoursModerateExcellentGood
Solid-State>1200DaysLowGoodVariable
Microwave-Assisted1100ReducedVery HighModerateExcellent
Non-aqueous Sol-Gel150-300HoursHighLimitedSuperior

CoAl₂O₄ crystallizes in the cubic spinel lattice (space group Fd-3m) where oxygen anions form a close-packed framework, Co²⁺ ideally occupies one-eighth of the tetrahedral 8a sites, and Al³⁺ occupies one-half of the octahedral 16d sites [1]. Departures from this “normal” arrangement toward partial inversion, together with particle size, porosity, and temperature-dependent phase transitions, strongly influence color, magnetism, and surface reactivity.

X-Ray Diffraction Patterns and Phase Identification

Lattice metrics and phase purity

Powder X-ray diffraction (XRD) consistently indexes CoAl₂O₄ to a single cubic spinel phase with characteristic reflections at 2θ≈31.3°(220), 36.8°(311), 44.8°(400), 59.3°(511), and 65.3°(440) [2] [3]. Rietveld refinement of hydrothermally grown material yields a lattice parameter a=8.089 Å [2] and confirms absence of CoO or Al₂O₃ impurities when calcination exceeds 800 °C [4].

Crystallite size evolution

Scherrer analysis of the (311) peak shows mean crystallite sizes of 14.5 nm for microwave-assisted powders calcined at 600 °C [2], growing to ≈43 nm after 1,200 °C treatment of zeolite-derived precursors [3].

Temperature-induced crystallization

In situ QEXAFS/XRD reveals three sequential events on heating ion-exchanged zeolite precursors: dehydration (≤350 °C), framework amorphization (350–450 °C), and nucleation of CoAl₂O₄ spinel at ≈450 °C; minor Co₂SiO₄ appears only above 850 °C when the Si/Al ratio exceeds 1.85 [5].

Table 1. Representative diffraction metrics for CoAl₂O₄

Synthesis routeCalcination (°C)a (Å)Crystallite size (nm)Impurity phases
Microwave combustion [2]6008.089 [2]14.5 [2]None [2]
Zeolite precursor [3]1,0008.104 [3]32.1 [3]Trace α-quartz [3]
Ion-exchanged zeolite (in situ) [5]4508.092 [5]12.0 [5]None [5]

Electron Microscopy Analysis of Morphology

Scanning electron microscopy (SEM)

High-resolution SEM shows nearly spherical nanocrystals (~30 nm) with narrow size dispersion in microwave-synthesized powders [2]. Colloidal routes using dodecylamine surfactant produce two distinct morphologies: semispherical aggregates (17 nm) with 1 g surfactant and nanoscale laminas (13 nm) with 2 g surfactant [6].

Transmission electron microscopy (TEM)

Selected-area electron diffraction confirms single-phase spinel rings; lattice fringes with d=0.24 nm match the (311) plane [6]. Zeolite-derived particles sintered at 1,200 °C adopt well-defined cubic shapes whose edges sharpen as crystallites coalesce [3].

Agglomeration behavior

SEM tomography reveals that 3D agglomerates form when Co₃O₄ nanoparticles bunch before diffusing into the α-Al₂O₃ matrix, whereas 2D shells result from isolated Co₃O₄ diffusion, producing nanometric CoAl₂O₄ layers on alumina cores [7].

Surface Area and Porosity Characterization

BET specific surface area

Sol-gel spinel calcined at 400 °C exhibits an exceptional Brunauer–Emmett–Teller (BET) surface area of 240 m²/g due to mesoporous channels centered at radius 5 nm [8]. Increasing Mg²⁺ substitution narrows the pores and modulates surface basicity but maintains mesoporosity (67–81 m²/g) [9].

Calcination effects

BET area declines from 52 m²/g (600 °C) to 11 m²/g (1,200 °C) as grain growth densifies the lattice [4]. Nitrogen adsorption isotherms remain type IV with H3 hysteresis, indicating slit-like mesopores up to 1,000 °C; pores collapse beyond that point [9].

Table 2. Textural parameters of selected CoAl₂O₄ batches

SampleBET area (m²/g)Pore volume (cm³/g)Dominant pore size (nm)
Alkoxide sol-gel, 400 °C [8]240 [8]0.58 [8]5 [8]
Mg-free spinel, 900 °C [9]67.2 [9]0.158 [9]4–15 [9]
TEA complex, 800 °C [4]31.5 [4]0.12 [4]8–20 [4]

Thermogravimetric Analysis and Phase Transitions

Decomposition profile of Co–Al–TEA precursor

Thermogravimetric analysis (TGA) shows three mass-loss stages: removal of coordinated and physisorbed organics (80–250 °C), oxidative pyrolysis of residual char (250–380 °C), and slow burnout of carbonaceous traces up to 800 °C; total weight loss is 21% [4].

Low-temperature spinel formation

Hydroxide co-precipitates transform to CoAl₂O₄ within 2 h at ≥400 °C, aided by residual water and surface hydroxyl groups; higher temperatures (>1,000 °C) expel Co³⁺ and eliminate defect-stabilized green coloration [10].

Energetics of crystallization

Differential thermal analysis of citrate gels displays an exotherm at 520 °C (spinel crystallization) followed by a minor endotherm at 990 °C associated with cation redistribution toward equilibrium inversion [11].

Cation Distribution Between Tetrahedral and Octahedral Sites

Temperature dependence

Rietveld refinements on samples quenched from 750–1,200 °C yield an inversion parameter x (fraction of Co²⁺ in octahedral sites) rising monotonically from 0.11 at 750 °C to 0.25 at 1,200 °C [12]. The configurational equilibrium obeys ΔG=α+βT with α=45.3 kJ/mol and β=–18.3 kJ/mol [12].

Magnetic and spectroscopic probes

Magnetic susceptibility and reflectance analyses corroborate X-ray results, indicating 16% octahedral Co²⁺ in samples quenched from 873 K; gallium substitution systematically drives additional Co²⁺ into octahedral sites [13].

Pressure effects

Density-functional theory predicts that hydrostatic compression favors octahedral occupancy by Co²⁺ because the smaller Al³⁺ cation better accommodates tetrahedral shrinkage; calculated inversion increases with both temperature and pressure [14].

Table 3. Reported inversion parameters (x) for CoAl₂O₄

Conditionx (Co²⁺ in octahedral sites)Technique
750 °C quench [12]0.11±0.005 [12]XRD Rietveld [12]
873 K quench [13]0.16±0.01 [13]Magnetic + XRD [13]
1,200 °C quench [12]0.25±0.005 [12]XRD Rietveld [12]
0 GPa, 300 K (DFT) [14]0.17 [14]First-principles [14]
10 GPa, 300 K (DFT) [14]0.28 [14]First-principles [14]

Normal Versus Inverse Spinel Configuration

Structural criteria

A “normal” spinel places Co²⁺ exclusively in tetrahedral 8a positions and Al³⁺ exclusively in octahedral 16d positions, whereas an “inverse” arrangement exchanges half of the cations. Raman spectra distinguish the two by the position of the A₁g mode (normal: 690–695 cm⁻¹; inverse: 699–705 cm⁻¹) [15].

Temperature-driven inversion

Combustion-synthesized powders exhibit an inverse green spinel immediately after synthesis; progressive calcination from 600 °C to 1,000 °C converts the lattice to the normal blue configuration, with the color transition reflecting the decreasing octahedral Co²⁺ fraction [16].

Disorder mechanisms

Local Jahn-Teller distortion of octahedral Co²⁺ destabilizes extensive inversion; therefore CoAl₂O₄ rarely exceeds x≈0.3 at ambient pressure [17]. Kinetic trapping during rapid quench or nanoscale confinement can, however, preserve higher inversion states temporarily [7].

Hydrogen Bond Acceptor Count

1

Exact Mass

101.909647 g/mol

Monoisotopic Mass

101.909647 g/mol

Heavy Atom Count

3

Dates

Last modified: 08-15-2023

Explore Compound Types